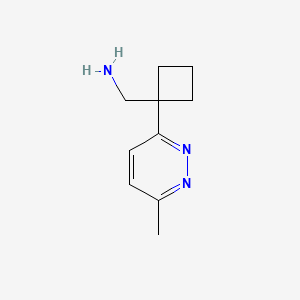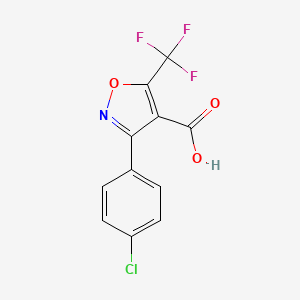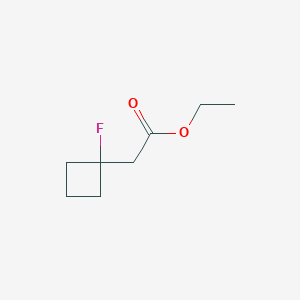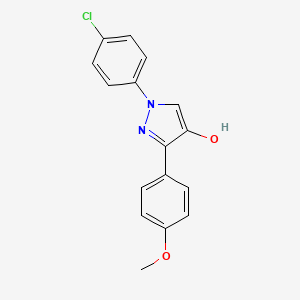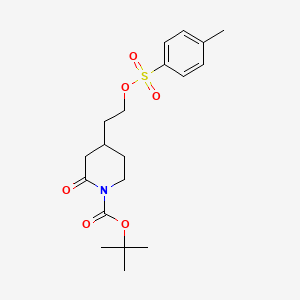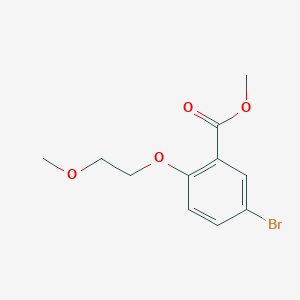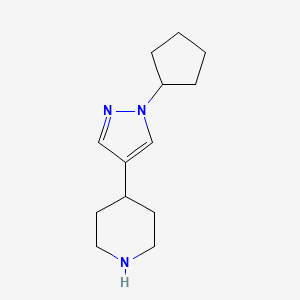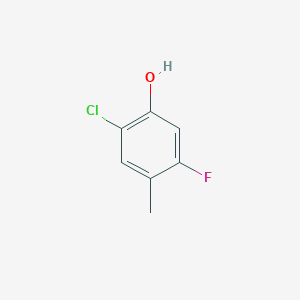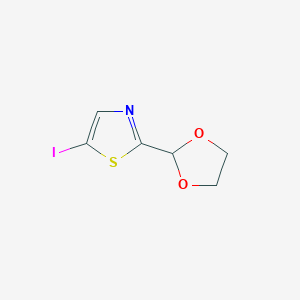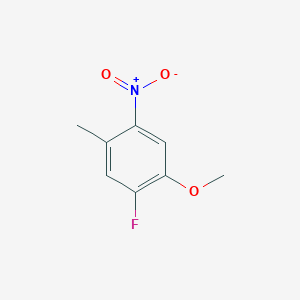
N-Butylbenzene-d14
Übersicht
Beschreibung
N-Butylbenzene-d14 is a deuterated derivative of butylbenzene . It is an aromatic hydrocarbon with a chemical formula of C10H14 . The CAS number of the unlabelled compound is 104-51-8 .
Synthesis Analysis
The synthesis of n-butylbenzene typically involves the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid . The reaction of chlorobenzene and butylmagnesium bromide was one of the first demonstrations of the Kumada coupling using nickel diphosphine catalysts .
Molecular Structure Analysis
The molecular structure of N-Butylbenzene-d14 can be represented by the formula C10H14 . The molecular weight of N-Butylbenzene-d14 is 148.31 .
Physical And Chemical Properties Analysis
N-Butylbenzene-d14 is a clear, colorless liquid at room temperature . It has a characteristic aromatic smell, which is common for compounds containing a benzene ring .
Wissenschaftliche Forschungsanwendungen
Chemical Kinetic Modeling
Studies on the oxidation and pyrolysis of n-butylbenzene provide critical insights into its behavior and reactivity under various conditions. For instance, the detailed chemical kinetic modeling of n-butylbenzene oxidation at different temperatures and pressures helps in understanding its stability and the formation of various products. This modeling is crucial in fields like combustion science and materials processing, where n-butylbenzene is used as a fuel component or a precursor for material synthesis (Diévart & Dagaut, 2011); (Zhang et al., 2017).
Hyperpolarized NMR Probes
N-Butylbenzene derivatives, such as [13 C,D14 ]tert-butylbenzene, have been used as scaffold structures for designing hyperpolarized 13 C probes in NMR studies. These probes, due to their minimized spin-lattice relaxation pathways, exhibit a remarkably long 13 C T1 value and retain the hyperpolarized spin state for extended periods. This characteristic is vital in enhancing the sensitivity of NMR signals in biochemical and molecular studies (Imakura et al., 2018).
Solubilization in Gemini Surfactant Micelles
N-Butylbenzene, among other alkylbenzenes, has been studied for its solubilization properties in micelles of specific surfactants. Understanding the solubilization process and the thermodynamic parameters involved provides valuable information for the formulation of cleaning agents, drug delivery systems, and in the field of environmental remediation (Nakahara et al., 2014).
Biodegradation Studies
The potential of various microorganisms, such as the filamentous fungus Penicillium sp. CHY-2, to degrade n-butylbenzene and other hydrocarbons has been explored. Such studies are crucial for bioremediation efforts, aiming to clean up environments contaminated with hydrocarbons. The characterization of enzymes involved, like manganese peroxidase, and their activity profiles contribute significantly to the understanding and optimization of the biodegradation process (Govarthanan et al., 2017).
Safety and Hazards
N-Butylbenzene-d14 is considered hazardous. It is a flammable liquid and vapor . Exposure to N-Butylbenzene-d14 can have negative health effects. Inhalation or ingestion can lead to symptoms like headaches, dizziness, nausea, and in severe cases, damage to the central nervous system . Therefore, proper handling and disposal practices are crucial when working with this compound .
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i1D3,2D2,3D2,4D,5D,6D,7D2,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKPCBLVNKHBMX-GQMPCAPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butylbenzene-d14 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

